molecular formula C4H9Cl B032898 2-Chloro-2-methylpropane-d9 CAS No. 918-20-7

2-Chloro-2-methylpropane-d9

Cat. No. B032898
Key on ui cas rn: 918-20-7
M. Wt: 101.62 g/mol
InChI Key: NBRKLOOSMBRFMH-GQALSZNTSA-N
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Patent
US04329483

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([Si](C2C=CC=CC=2)(Cl)[Cl:8])C=CC=CC=1.[C:16]([O:20]C(=O)C)([CH3:19])([CH3:18])[CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:16]([Cl:8])([CH3:19])([CH3:18])[CH3:17].[CH3:17][C:16]([Cl:8])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04329483

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([Si](C2C=CC=CC=2)(Cl)[Cl:8])C=CC=CC=1.[C:16]([O:20]C(=O)C)([CH3:19])([CH3:18])[CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:16]([Cl:8])([CH3:19])([CH3:18])[CH3:17].[CH3:17][C:16]([Cl:8])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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